Cas no 1806630-53-4 (6-Methoxy-1H-benzimidazole-7-acetonitrile)

6-Methoxy-1H-benzimidazole-7-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-Methoxy-1H-benzimidazole-7-acetonitrile
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- インチ: 1S/C10H9N3O/c1-14-9-3-2-8-10(13-6-12-8)7(9)4-5-11/h2-3,6H,4H2,1H3,(H,12,13)
- ほほえんだ: O(C)C1C=CC2=C(C=1CC#N)N=CN2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 247
- トポロジー分子極性表面積: 61.7
- 疎水性パラメータ計算基準値(XlogP): 1.1
6-Methoxy-1H-benzimidazole-7-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061004842-250mg |
6-Methoxy-1H-benzimidazole-7-acetonitrile |
1806630-53-4 | 98% | 250mg |
$898.60 | 2022-03-31 | |
Alichem | A061004842-500mg |
6-Methoxy-1H-benzimidazole-7-acetonitrile |
1806630-53-4 | 98% | 500mg |
$1,189.08 | 2022-03-31 | |
Alichem | A061004842-1g |
6-Methoxy-1H-benzimidazole-7-acetonitrile |
1806630-53-4 | 98% | 1g |
$2,024.25 | 2022-03-31 |
6-Methoxy-1H-benzimidazole-7-acetonitrile 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
6-Methoxy-1H-benzimidazole-7-acetonitrileに関する追加情報
6-Methoxy-1H-benzimidazole-7-acetonitrile (CAS No. 1806630-53-4): A Versatile Intermediate in Modern Pharmaceutical Research
6-Methoxy-1H-benzimidazole-7-acetonitrile, identified by its CAS number 1806630-53-4, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, featuring a benzimidazole core with methoxy and acetonitrile substituents, has garnered attention due to its versatile structural framework, which makes it a valuable building block for the synthesis of various biologically active molecules.
The benzimidazole scaffold is renowned for its broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The introduction of a methoxy group at the 6-position and an acetonitrile group at the 7-position further enhances its potential as a pharmacophore. These functional groups not only contribute to the compound's solubility and stability but also influence its interactions with biological targets, making it an attractive candidate for drug discovery efforts.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzimidazole derivatives. The compound 6-Methoxy-1H-benzimidazole-7-acetonitrile has been employed in the synthesis of several lead compounds that exhibit promising pharmacological effects. For instance, studies have demonstrated its utility in generating molecules with inhibitory activity against enzymes such as kinases and phosphodiesterases, which are crucial in regulating cellular processes and are often implicated in diseases like cancer and inflammation.
One of the most compelling aspects of 6-Methoxy-1H-benzimidazole-7-acetonitrile is its role in the development of targeted therapies. Researchers have leveraged its structural features to design compounds that selectively interact with specific proteins or receptors involved in disease pathways. This targeted approach not only enhances the efficacy of the treatment but also minimizes side effects, a critical consideration in modern medicine.
The acetonitrile moiety in 6-Methoxy-1H-benzimidazole-7-acetonitrile serves as a versatile handle for further chemical modifications. It can be readily converted into other functional groups through nucleophilic substitution reactions, allowing chemists to fine-tune the properties of the resulting molecules. This flexibility has enabled the synthesis of a diverse array of derivatives with tailored biological activities, expanding the potential applications of this intermediate.
Recent advancements in computational chemistry have further accelerated the discovery process using 6-Methoxy-1H-benzimidazole-7-acetonitrile. Molecular modeling techniques have been employed to predict the binding modes of these derivatives to biological targets, providing insights into their mechanism of action. This computational approach complements traditional experimental methods, enabling researchers to prioritize promising candidates for further investigation.
The pharmaceutical industry has also recognized the importance of sustainable chemistry in drug development. 6-Methoxy-1H-benzimidazole-7-acetonitrile exemplifies this trend through its synthesis using environmentally friendly methodologies. Green chemistry principles have been applied to optimize reaction conditions, reduce waste generation, and minimize energy consumption. These efforts align with global initiatives to promote sustainable practices in pharmaceutical manufacturing.
In conclusion, 6-Methoxy-1H-benzimidazole-7-acetonitrile (CAS No. 1806630-53-4) represents a cornerstone in modern pharmaceutical research. Its unique structural features and functional groups make it an indispensable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in the development of next-generation drugs.
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